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Executive Summary
ADX71441 is a novel, orally bioavailable, small molecule that acts as a potent and selective

positive allosteric modulator (PAM) of the GABAB receptor. By binding to an allosteric site on

the receptor, ADX71441 enhances the affinity and/or efficacy of the endogenous ligand, γ-

aminobutyric acid (GABA), without directly activating the receptor itself. This mechanism of

action offers the potential for a more nuanced modulation of the GABAergic system compared

to direct agonists like baclofen, potentially leading to a wider therapeutic window and a more

favorable side-effect profile. Preclinical studies have demonstrated the efficacy of ADX71441 in

a variety of animal models, suggesting its therapeutic potential in treating anxiety, pain,

overactive bladder, and substance use disorders. This document provides a comprehensive

overview of the pharmacological profile of ADX71441, including its mechanism of action,

available preclinical data, and detailed experimental methodologies.

Introduction
The GABAB receptor, a metabotropic G-protein coupled receptor, is a validated therapeutic

target for a range of neurological and psychiatric disorders. Direct agonists, such as baclofen,

have demonstrated clinical efficacy but are often associated with dose-limiting side effects,

including muscle weakness, sedation, and tolerance. Positive allosteric modulators (PAMs) of

the GABAB receptor represent a promising alternative therapeutic strategy. PAMs only
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potentiate the effect of endogenous GABA when and where it is naturally released, thereby

respecting the physiological patterns of neuronal signaling.[1]

ADX71441, N-(5-(4-(4-chloro-3-fluorobenzyl)-6-methoxy-3,5-dioxo-4,5-dihydro-1,2,4-triazin-

2(3H)-yl)-2-fluorophenyl)acetamide, is a novel GABAB PAM that has shown promising results

in preclinical studies.[2] It is orally bioavailable and brain penetrant, making it a suitable

candidate for further clinical development.[2]

Mechanism of Action
ADX71441 is a positive allosteric modulator of the GABAB receptor. It does not bind to the

orthosteric binding site of GABA but rather to a distinct allosteric site on the receptor complex.

This binding event induces a conformational change in the receptor that increases the affinity

and/or efficacy of GABA for its binding site. This potentiation of GABAergic signaling leads to

the downstream activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels

and inhibition of voltage-gated Ca2+ channels, resulting in neuronal hyperpolarization and

reduced neurotransmitter release.

In vitro studies, including Schild plot and reversibility tests, have confirmed the PAM properties

of ADX71441 at the GABAB receptor.[2]
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GABAB Receptor Signaling Pathway modulated by ADX71441.

Quantitative In Vitro Pharmacology
Quantitative data on the in vitro pharmacology of ADX71441, such as IC50, EC50, and Ki

values from functional and binding assays, have not been reported in the reviewed publicly

available literature.

Parameter Value Assay Type Reference

EC50 (GABA

potentiation)
Not Reported Functional Assay -

IC50 Not Reported Functional Assay -

Ki Not Reported
Radioligand Binding

Assay
-

pA2 Not Reported Schild Analysis -

In Vivo Pharmacology
ADX71441 has demonstrated efficacy in a range of rodent models of anxiety, pain, and

overactive bladder.

Anxiolytic-like Activity

Model Species Dosing
Minimum
Effective
Dose (MED)

Effect Reference

Marble

Burying Test
Mouse Oral 3 mg/kg

Anxiolytic-like

profile
[2]

Elevated Plus

Maze
Mouse Oral 3 mg/kg

Anxiolytic-like

profile

Elevated Plus

Maze
Rat Oral 3 mg/kg

Anxiolytic-like

profile
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Analgesic Activity
Model Species Dosing Effect Reference

Acetic Acid-

Induced Writhing
Mouse Acute Oral

Reduced visceral

pain-associated

behaviors

Bladder Pain

Model
Rat Systemic (i.p.)

Dose-dependent

decrease in

viscero-motor

response to

bladder and

colorectal

distension

Overactive Bladder (OAB) Activity
Model Species Dosing Effect Reference

Diuretic-induced

OAB
Mouse 10 mg/kg p.o.

Increased urinary

latency, reduced

urinary events

and volume

Acetic Acid-

induced OAB
Guinea Pig

1 and 3 mg/kg

i.v.

Increased

intercontraction

interval and

bladder capacity,

reduced

micturition

frequency

Alcohol Use Disorder Models
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Model Species Dosing Effect Reference

Drinking-in-the-

Dark (Binge

Drinking)

Mouse
3, 10, 30 mg/kg

p.o.

Selective and

potent reduction

of ethanol

drinking

Intermittent

Access to

Ethanol (Chronic

Drinking)

Mouse
3, 10, 17 mg/kg

p.o.

Selective and

potent reduction

of ethanol

drinking

Alcohol Self-

Administration
Rat

3, 10, 30 mg/kg

i.p.

Dose-

dependently

decreased

alcohol self-

administration

Cue- and Stress-

Induced Relapse
Rat 3, 10 mg/kg i.p.

Blocked alcohol

seeking

Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that ADX71441 is orally bioavailable.

Species Dose Route Cmax Tmax t1/2
Referenc
e

Mouse 10 mg/kg Oral
673 ± 50

ng/mL
2 hours ~5 hours

Experimental Protocols
In Vitro Assays (General Methodology)
While specific protocols for ADX71441 are not detailed in the public domain, the following

represent standard methodologies for characterizing GABAB PAMs.
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General workflow for in vitro characterization of a GABAB PAM.

Radioligand Binding Assays: To determine the binding affinity (Ki) of ADX71441, competitive

binding assays would be performed using a radiolabeled GABAB receptor antagonist (e.g.,

[3H]CGP54626) in membranes from cells expressing recombinant human GABAB receptors

or from native tissues.

Functional Assays (e.g., GTPγS Binding): To assess the functional potentiation of GABA,

[35S]GTPγS binding assays would be conducted. The ability of ADX71441 to shift the GABA

concentration-response curve to the left (increase potency) and/or increase the maximal

response (increase efficacy) would be measured.
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Schild Analysis: To confirm the allosteric nature of the interaction and to determine the pA2

value, a Schild analysis would be performed. This involves generating multiple GABA

concentration-response curves in the presence of increasing fixed concentrations of

ADX71441.

In Vivo Behavioral Assays
Apparatus: A standard mouse cage filled with 5 cm of bedding material. 20-25 glass marbles

are evenly spaced on the surface of the bedding.

Procedure: Mice are individually placed in the cage and allowed to explore for 30 minutes.

The number of marbles buried (at least two-thirds covered by bedding) is counted.

Dosing: ADX71441 or vehicle is administered orally at a specified time before the test.

Endpoint: A reduction in the number of marbles buried is indicative of an anxiolytic-like effect.

Apparatus: A plus-shaped maze raised above the floor, with two open arms and two

enclosed arms.

Procedure: A rodent is placed in the center of the maze and allowed to explore for 5 minutes.

The time spent in and the number of entries into the open and closed arms are recorded.

Dosing: ADX71441 or vehicle is administered orally prior to the test.

Endpoint: An increase in the time spent in the open arms and/or the number of entries into

the open arms suggests an anxiolytic-like effect.

Procedure: Mice are administered ADX71441 or vehicle orally. After a set pre-treatment time,

a dilute solution of acetic acid is injected intraperitoneally. The number of "writhes" (a

characteristic stretching and constriction of the abdomen) is counted for a defined period

(e.g., 20 minutes).

Endpoint: A reduction in the number of writhes indicates an analgesic effect.
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Relationship between therapeutic areas and preclinical models for ADX71441.

Conclusion
ADX71441 is a potent and selective GABAB receptor positive allosteric modulator with a

promising preclinical profile. It has demonstrated efficacy in rodent models of anxiety, pain,

overactive bladder, and alcohol use disorder, suggesting a broad therapeutic potential. Its

mechanism as a PAM offers the prospect of a better safety and tolerability profile compared to

direct GABAB receptor agonists. While detailed quantitative in vitro pharmacological data are

not publicly available, the existing preclinical evidence strongly supports the continued

investigation of ADX71441 as a novel therapeutic agent for a range of neurological and

psychiatric conditions. Further studies are warranted to fully elucidate its clinical potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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